tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
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Overview
Description
tert-Butyl 1,5-diazaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through one common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable amine with a tert-butyl ester. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
- tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel compounds with specific biological or chemical activities.
Properties
CAS No. |
1334499-80-7 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1,9-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(14)6-4-5-8-13-12/h13H,4-9H2,1-3H3 |
InChI Key |
IVVHXTOYWVMTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCCN2 |
Origin of Product |
United States |
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